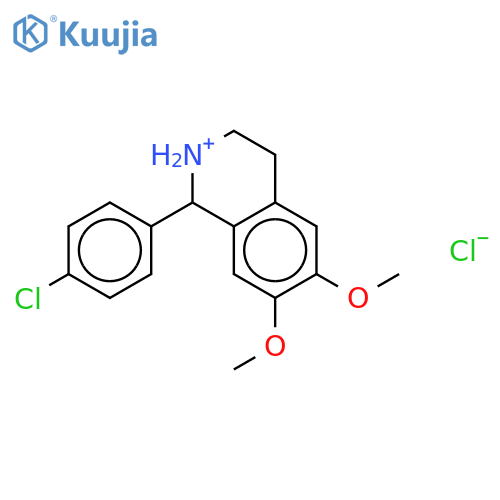Cas no 10268-27-6 (1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride)

10268-27-6 structure
商品名:1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- CTK8F2742
- AG-D-12355
- 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- hydrochloride
- 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
- DTXSID50656556
- Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1)
- G78918
- J-000765
- 10268-27-6
- 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
-
- インチ: InChI=1S/C17H18ClNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H
- InChIKey: IDFYITZZJQASAB-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC.Cl
計算された属性
- せいみつぶんしりょう: 339.07900
- どういたいしつりょう: 339.0792842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
じっけんとくせい
- PSA: 30.49000
- LogP: 4.72310
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR0008SO-500mg |
ISOQUINOLINE, 1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, HYDROCHLORIDE (1:1) |
10268-27-6 | 95% | 500mg |
$174.00 | 2025-02-17 | |
| Aaron | AR0008SO-1g |
ISOQUINOLINE, 1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, HYDROCHLORIDE (1:1) |
10268-27-6 | 95% | 1g |
$277.00 | 2025-02-17 | |
| Aaron | AR0008SO-250mg |
ISOQUINOLINE, 1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, HYDROCHLORIDE (1:1) |
10268-27-6 | 95% | 250mg |
$118.00 | 2025-02-17 | |
| 1PlusChem | 1P0008KC-1g |
Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) |
10268-27-6 | 95%+ | 1g |
$292.00 | 2023-12-26 | |
| Aaron | AR0008SO-5g |
ISOQUINOLINE, 1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, HYDROCHLORIDE (1:1) |
10268-27-6 | 95% | 5g |
$866.00 | 2025-02-17 | |
| Aaron | AR0008SO-100mg |
ISOQUINOLINE, 1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, HYDROCHLORIDE (1:1) |
10268-27-6 | 95% | 100mg |
$52.00 | 2025-02-17 | |
| 1PlusChem | 1P0008KC-5g |
Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) |
10268-27-6 | 95%+ | 5g |
$839.00 | 2023-12-26 | |
| 1PlusChem | 1P0008KC-100mg |
Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) |
10268-27-6 | 95%+ | 100mg |
$92.00 | 2023-12-26 | |
| 1PlusChem | 1P0008KC-250mg |
Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) |
10268-27-6 | 95%+ | 250mg |
$150.00 | 2023-12-26 | |
| 1PlusChem | 1P0008KC-500mg |
Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) |
10268-27-6 | 95%+ | 500mg |
$199.00 | 2023-12-26 |
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
10268-27-6 (1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride) 関連製品
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
